Sodium glycerophosphate

Vue d'ensemble

Description

Sodium glycerophosphate is one of several glycerophosphate salts. It is used clinically to treat or prevent low phosphate levels. Glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body. The extent of this reaction is dependent on the activity of serum alkaline phosphatases.

This compound is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, this compound can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As this compound is administered in high amounts, the absorption of P-32 is prevented or minimalized.

Mécanisme D'action

Target of Action

Sodium glycerophosphate primarily targets the body’s phosphate levels. It is used clinically to treat or prevent low phosphate levels . The compound’s primary targets are the serum alkaline phosphatases, which play a crucial role in the hydrolysis of glycerophosphate .

Mode of Action

This compound acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is the sequential acylation of glycerol-3-phosphate (Gro3P). In this pathway, glycerophosphate acyltransferases catalyze the first step in the synthesis of glycerophosphate . Additionally, glycerophosphate can be synthesized by the de novo dihydroxyacetone phosphate (DHAP) pathway .

Pharmacokinetics

The absorption of this compound results in a peak serum phosphate concentration reached in 4 hours . Glycerophosphate is metabolized through hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . The half-life of inorganic phosphate is approximately 2.06 hours .

Result of Action

The primary result of this compound’s action is the increase in the body’s phosphate levels. This is achieved through the hydrolysis of glycerophosphate to inorganic phosphate and glycerol in the body . This process helps to treat or prevent low phosphate levels, which is crucial for various body functions including energy production, nerve function, and bone growth.

Action Environment

The action of this compound is influenced by the activity of serum alkaline phosphatases in the body . The hydrolysis of glycerophosphate occurs maximally at a plasma concentration of > 0.7 mmol/L . Environmental factors such as the presence of other medications, the patient’s overall health status, and specific genetic factors can also influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Sodium glycerophosphate acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .

Cellular Effects

This compound is indicated for use as a source of phosphate in total parenteral nutrition . It is used in combination with amino acids, dextrose, lipid emulsions, and other electrolytes .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a donor of inorganic phosphate . Glycerophosphate is hydrolyzed to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity .

Temporal Effects in Laboratory Settings

It is known that peak serum phosphate concentration is reached in 4 hours .

Dosage Effects in Animal Models

It is generally recognized as safe and several sodium salts are already included in Annex II of Council Regulation (EC) 2377/90 for all food-producing species .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycerol-3-phosphate (Gro3P). In mammalian cells, glycerophosphate acyltransferases catalyze the first step in this synthesis .

Transport and Distribution

It is known that it is used as a source of phosphate in total parenteral nutrition .

Subcellular Localization

It is known that it is used as a source of phosphate in total parenteral nutrition .

Activité Biologique

Sodium glycerophosphate (NaGP) is a compound that serves as a significant source of inorganic phosphate in various medical and nutritional applications. Its biological activity is primarily linked to its role in phosphate metabolism, bone health, and as a supplement in total parenteral nutrition (TPN). This article explores the pharmacological properties, mechanisms of action, clinical studies, and implications of this compound in health care.

Pharmacological Properties

This compound is used clinically to prevent or treat low phosphate levels in patients, particularly those receiving TPN. It is hydrolyzed in the body to release inorganic phosphate and glycerol, which are essential for various metabolic processes.

- Phosphate Source : this compound acts as a donor of inorganic phosphate. Upon administration, it is hydrolyzed by alkaline phosphatase, leading to the release of phosphate ions into the bloodstream .

- Bone Health : It promotes bone matrix mineralization by delivering phosphate ions to osteoblasts, which are crucial for bone formation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Peak serum phosphate concentrations occur approximately 4 hours after administration .

- Metabolism : The compound is metabolized to inorganic phosphate, with minimal unchanged glycerophosphate excreted in urine. The elimination half-life of inorganic phosphate is about 2.06 hours .

- Clinical Use : It is indicated for adult and pediatric patients as a supplement in TPN to meet daily phosphate requirements .

Case Studies

- Schildt et al. Study (2010-2017) : This case series reported positive balances of phosphate and calcium over five days of treatment with this compound. Patients exhibited significant improvements in serum phosphate levels compared to baseline measurements .

- Mazouri et al. Study : This study focused on preterm infants and demonstrated that this compound supplementation improved bone density compared to no supplemental phosphate .

- Hsu et al. Study : A retrospective cohort study evaluated NaGP's effects on mineral metabolism in extremely low birth weight (ELBW) infants. The study compared outcomes between infants treated with potassium phosphate and those treated with this compound, finding favorable changes in serum calcium and phosphorus levels among those receiving NaGP .

Efficacy Data

A summary of key findings from clinical studies on this compound:

| Study | Population | Duration | Key Findings |

|---|---|---|---|

| Schildt et al. | Various patients | 5 days | Positive phosphate balance; improved serum calcium levels |

| Mazouri et al. | Preterm infants | Variable | Enhanced bone density with NaGP supplementation |

| Hsu et al. | ELBW infants | 14 days | Better mineral metabolism; improved serum electrolytes |

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

These effects highlight the importance of monitoring patients during treatment, particularly those on long-term parenteral nutrition.

Applications De Recherche Scientifique

Applications in Parenteral Nutrition

1. Phosphorus Supplementation:

- Clinical Use: Sodium glycerophosphate is utilized as a phosphorus supplement in parenteral nutrition formulations. It provides a soluble alternative to inorganic phosphates, which can precipitate when combined with calcium or magnesium, leading to complications in patients receiving intravenous nutrition .

- Product Example: Glycophos, an injectable solution containing this compound, has been approved for use in adult and pediatric patients as a supplement to parenteral nutrition .

2. Stability and Compatibility:

- Compatibility Studies: Research indicates that this compound can be safely combined with calcium chloride in pediatric parenteral nutrition solutions without causing precipitation issues. This compatibility allows for reduced aluminum load compared to traditional phosphate sources .

- Chemical Stability: this compound solutions have been shown to maintain physical stability under various conditions, making them suitable for clinical use .

Case Studies and Clinical Research

1. Mineral Metabolism in Infants:

- A study evaluated the effects of this compound on mineral metabolism in extremely low birth weight (ELBW) infants. The introduction of NaGP led to improved calcium and phosphorus intake compared to potassium phosphate (K₃PO₄), resulting in better serum levels of these minerals over time. Notably, the NaGP group exhibited lower incidences of hypophosphatemia and other electrolyte imbalances .

2. Pharmacokinetics:

- Pharmacokinetic studies demonstrate that this compound is rapidly hydrolyzed to inorganic phosphate and glycerol once administered intravenously. This rapid conversion supports its role as an effective phosphorus source during nutritional therapy .

Comparative Data Table

| Application Area | This compound | Inorganic Phosphates |

|---|---|---|

| Solubility | High | Low |

| Precipitation Risk | Minimal | High |

| Use in Parenteral Nutrition | Yes | Limited |

| Compatibility with Calcium | Yes | Often problematic |

| Clinical Approval | Yes (e.g., Glycophos) | Varies |

Propriétés

Key on ui mechanism of action |

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. |

|---|---|

Numéro CAS |

1334-74-3 |

Formule moléculaire |

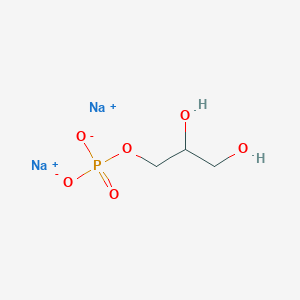

C3H9Na2O7P |

Poids moléculaire |

234.05 g/mol |

Nom IUPAC |

disodium;3-phosphonooxypropane-1,2-diolate;hydrate |

InChI |

InChI=1S/C3H7O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3H,1-2H2,(H2,6,7,8);;;1H2/q-2;2*+1; |

Clé InChI |

LBDWSTFIMYEJKD-UHFFFAOYSA-N |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

SMILES canonique |

C(C(COP(=O)(O)O)[O-])[O-].O.[Na+].[Na+] |

Key on ui other cas no. |

1334-74-3 1555-56-2 |

Description physique |

Solid; [Sigma-Aldrich MSDS] |

Numéros CAS associés |

57-03-4 (Parent) |

Solubilité |

Soluble |

Synonymes |

1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.